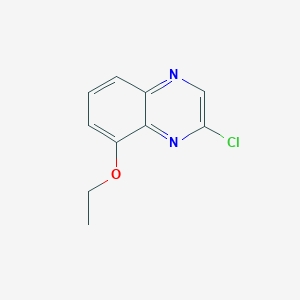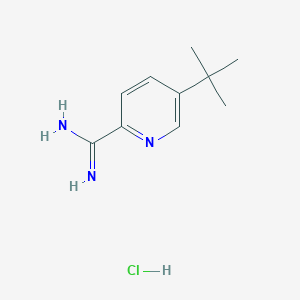
3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of an ethyl group, a hydroxymethyl group, and a nitrile group attached to a naphthalene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthonitrile with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-Ethyl-4-(carboxymethyl)-2-naphthonitrile.
Reduction: 3-Ethyl-4-(hydroxymethyl)-2-naphthylamine.
Substitution: Various substituted naphthonitrile derivatives.
科学的研究の応用
3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile has found applications in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, while the hydroxymethyl group can participate in various biochemical reactions. The compound may inhibit or activate specific enzymes and pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2-Ethyl-4-(hydroxymethyl)-1-naphthonitrile
- 3-Methyl-4-(hydroxymethyl)-2-naphthonitrile
- 3-Ethyl-2-naphthonitrile
Uniqueness
3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C14H13NO |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
3-ethyl-4-(hydroxymethyl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C14H13NO/c1-2-12-11(8-15)7-10-5-3-4-6-13(10)14(12)9-16/h3-7,16H,2,9H2,1H3 |
InChIキー |
XLOOTXOIDLMGLO-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=CC=CC=C2C=C1C#N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11891804.png)







